SK-575 vs. Negative Control SK-575-NEG: Direct Evidence That Degradation, Not Binding, Drives Cellular Efficacy
SK-575 and its negative control analog SK-575-NEG (methylated at the cereblon ligand N-position) exhibit nearly identical PARP1 binding affinity. SK-575 achieves complete PARP1 degradation (>99% at 10 nM) and picomolar cellular activity, whereas SK-575-NEG shows no detectable PARP1 degradation up to 1 μM . This direct head-to-head comparison isolates degradation-dependent pharmacology from binding-dependent effects, establishing that the observed cellular consequences are uniquely attributable to SK-575's degradation mechanism.
| Evidence Dimension | PARP1 binding affinity (IC50) |
|---|---|
| Target Compound Data | SK-575: IC50 = 2.30 nM |
| Comparator Or Baseline | SK-575-NEG: IC50 = 2.64 nM |
| Quantified Difference | Binding affinity difference: 0.34 nM (negligible); Degradation difference: >99% vs. none detected |
| Conditions | Biochemical PARP1 binding assay; cellular degradation assay in MDA-MB-436 and Capan-1 cancer cells |
Why This Matters
This evidence enables researchers to discriminate between binding-mediated pharmacology and degradation-mediated pharmacology, a critical distinction when interpreting phenotypic outcomes in PARP1-targeted studies.
